Dibenzo[a,e]cycloocten-5(6H)-one
Overview
Description
Dibenzo[a,e]cycloocten-5(6H)-one: is an organic compound with the molecular formula C₁₆H₁₂O . It is a derivative of dibenzo[a,e]cyclooctene, characterized by the presence of a ketone group at the fifth position. This compound is notable for its unique structural features, including an eight-membered ring fused with two benzene rings, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[a,e]cycloocten-5(6H)-one typically involves the following steps:
Bromination of α,α’-dibromo-o-xylene: This step involves the bromination of α,α’-dibromo-o-xylene using bromine in carbon tetrachloride as the solvent.
Formation of the Ketone: The brominated product undergoes a ring enlargement reaction with trimethylsilyldiazomethane to form the ketone intermediate.
Final Cyclization: The ketone intermediate is then subjected to a cyclization reaction to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibenzo[a,e]cycloocten-5(6H)-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Dibenzo[a,e]cycloocten-5(6H)-one is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives. These compounds are investigated for their potential as therapeutic agents due to their unique structural features .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds .
Mechanism of Action
The mechanism of action of Dibenzo[a,e]cycloocten-5(6H)-one involves its interaction with molecular targets through its ketone group and aromatic rings. The compound can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, due to the presence of the reactive ketone group. These interactions can lead to the formation of stable complexes with transition metals, which are crucial in catalytic processes .
Comparison with Similar Compounds
- Dibenzo[a,e]cyclooctadiene
- Dibenzo[a,e]cyclooctane
- 5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene
Comparison: Dibenzo[a,e]cycloocten-5(6H)-one is unique due to the presence of the ketone group, which significantly alters its reactivity compared to its analogs. While dibenzo[a,e]cyclooctadiene and dibenzo[a,e]cyclooctane lack the ketone group, 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene has additional hydrogen atoms, making it less reactive in certain chemical reactions .
Properties
Molecular Formula |
C16H12O |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C16H12O/c17-16-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16/h1-10H,11H2 |
InChI Key |
ULOQNVBGMWFWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=CC3=CC=CC=C3C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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